2-Fluoro-5-(1-pyrazolyl)pyridine
Description
Properties
Molecular Formula |
C8H6FN3 |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
2-fluoro-5-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H6FN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H |
InChI Key |
PBPDSUKUJBRHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Overview
Nucleophilic aromatic substitution is a common method to introduce nitrogen-containing heterocycles onto fluorinated pyridine rings. The fluorine atom at the 2-position of pyridine is a good leaving group under appropriate conditions, allowing substitution by nucleophiles such as pyrazolyl anions or hydrazine derivatives.
Typical Reaction Conditions and Yields
- Sodium hydride (NaH) in dimethylformamide (DMF) at 100 °C efficiently promotes substitution of fluorine by pyrazolyl nucleophiles with near-quantitative conversion.
- Ammonium hydroxide is used as a mild deprotecting agent for intermediates, avoiding side reactions that hydrazine hydrate can cause under milder conditions.
Mechanistic Notes
- The electron-deficient pyridine ring activated by the fluorine substituent facilitates nucleophilic attack.
- The reaction proceeds via a Meisenheimer complex intermediate leading to displacement of the fluorine atom.
- Reaction selectivity is influenced by solvent polarity, base strength, and temperature.
Multi-Step Synthesis Involving Pyrazole Ring Construction
An alternative approach involves synthesizing the pyrazole substituent separately and then coupling it to a fluoropyridine intermediate.
Representative Synthetic Route
- Protection of amino groups on pyridine derivatives using phthaloyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) to yield protected intermediates.
- Fluorination of protected intermediates with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) to install the fluorine atom at the 2-position.
- Deprotection using ammonium hydroxide to release the amino group.
- Nucleophilic substitution of the fluorine atom by hydrazine hydrate to form the pyrazolyl substituent.
- Knorr cyclization reaction to finalize the pyrazole ring formation.
Reaction Scheme Summary
Direct One-Pot Syntheses via Condensation Reactions
Recent advances have demonstrated efficient one-pot syntheses of pyrazolo[1,5-a]pyridine derivatives, closely related to this compound, via condensation of N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions.
Reaction Conditions
- Reagents: N-amino-2-iminopyridines and β-dicarbonyl compounds (e.g., ethyl acetoacetate)
- Catalyst: Acetic acid (6 equivalents)
- Solvent: Ethanol
- Atmosphere: Oxygen (1 atm)
- Temperature: 130 °C
- Time: 18 hours
Yields and Scope
- High yields (80–90%) of pyrazolo[1,5-a]pyridines were obtained.
- Electron-withdrawing and electron-donating substituents on the aryl moiety are well tolerated.
- This method offers a direct and environmentally friendly route without isolating intermediates.
Fluorination Techniques for Pyridine Rings
Fluorination at the 2-position of pyridine rings is critical in the synthesis of this compound.
Silver-Mediated Fluorination
- Silver fluoride (AgF_2) is used to fluorinate methyl 5-bromopicolinate and related substrates in acetonitrile.
- The reaction proceeds efficiently in air or nitrogen atmosphere with yields around 80–85%.
- The solvent acetonitrile should be dry but can tolerate low ppm water content.
- This method allows late-stage fluorination compatible with sensitive functional groups.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1-pyrazolyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as butyl ammonium fluoride in dimethylformamide can be used for substitution reactions.
Oxidation/Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives .
Scientific Research Applications
2-Fluoro-5-(1-pyrazolyl)pyridine is a fluorinated heterocyclic compound, a pyridine derivative with a fluorine atom at the 2-position and a pyrazole ring at the 5-position, influencing its chemical properties and biological activities. Research indicates it exhibits significant biological activity, especially in medicinal chemistry, and has been studied as a pharmacological agent against biological targets, including enzymes and receptors involved in disease pathways. The fluorine atom enhances its binding affinity and selectivity, potentially leading to therapeutic effects.
Scientific Research Applications
- Medicinal Chemistry Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as a pharmacological agent, with activities against various biological targets, including enzymes and receptors involved in disease pathways. The unique structural features imparted by the fluorine atom enhance its binding affinity and selectivity to these targets, potentially leading to therapeutic effects.
- Pharmacological Studies Interaction studies involving this compound focus on its binding affinities with various biological targets. These studies reveal that the presence of fluorine significantly enhances interaction strength compared to non-fluorinated analogs, leading to improved selectivity and efficacy in pharmacological applications.
Structural Similarities
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(1-pyrazolyl)pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound’s fluorine atom and pyrazole ring contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparison
2-(1-Pyrazolyl)pyridine (L1)
- Structure : Pyrazolyl group at the 2-position of pyridine.
- Applications: Demonstrated high efficacy (90% yield) in CuI-catalyzed O-arylation of phenols due to its dual binding sites (pyridine and imine nitrogen). The proximity of the pyrazolyl group to the pyridine nitrogen enhances ligand-metal interactions .
2,6-Di(1-pyrazolyl)pyridine (L2)
- Structure : Pyrazolyl groups at both 2- and 6-positions of pyridine.
- Performance : Lower catalytic efficiency (63% yield) than L1 due to rigidity and restricted binding flexibility .
- Comparison: The mono-pyrazolyl substitution in 2-Fluoro-5-(1-pyrazolyl)pyridine likely improves conformational adaptability compared to L2.
2-Fluoro-5-(trifluoromethyl)pyridine
- Structure : Fluorine at 2-position and trifluoromethyl (-CF₃) at 5-position.
- Spectroscopic Data :
- Comparison : The trifluoromethyl group in this compound increases lipophilicity, whereas the pyrazolyl group in the target compound enhances metal-coordination capability.
Catalytic and Coordination Chemistry
Role in CuI-Catalyzed Reactions
- L1 Analogy: The target compound’s pyrazolyl group may act similarly to L1, facilitating non-radical mechanisms in coupling reactions.
Metal Complex Stability
Data Tables
Table 1: Structural and Spectroscopic Comparison
Q & A
Q. What are the common synthetic routes for preparing 2-Fluoro-5-(1-pyrazolyl)pyridine and its analogs?
Answer: A typical approach involves coupling pyridine derivatives with heterocyclic partners. For example, 2-fluoro-5-(imidazo[1,2-a]pyridin-3-yl)benzonitrile analogs are synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. In and , imidazo[1,2-a]pyridine intermediates are reacted with aryl halides using cesium carbonate as a base in solvents like DMF or THF . For this compound, a similar strategy could involve reacting 5-fluoropyridine-2-boronic acid with 1-pyrazolyl halides under palladium catalysis. Optimization of reaction time, temperature (e.g., 80–100°C), and base (e.g., K₂CO₃) is critical to achieving high yields.
Q. How can the purity and structure of this compound be validated experimentally?
Answer: Combined analytical techniques are essential:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.42 ppm for pyridine protons in ) confirm regiochemistry and substituent integration .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ 320 in ) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and spatial arrangements .
Advanced Research Questions
Q. How do the electronic effects of fluorine and pyrazolyl groups influence the reactivity of this compound in cross-coupling reactions?
Answer: The fluorine at position 2 is electron-withdrawing, activating the pyridine ring for nucleophilic substitution at position 4. The pyrazolyl group (a π-deficient heterocycle) further directs electrophilic attacks. highlights that trifluoromethyl or halogen substituents at position 5 enhance regioselectivity in functionalization . Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals. For example, the LUMO of 2-fluoro-5-(trifluoromethyl)pyridine is localized at position 4, favoring nucleophilic additions .
Q. What strategies mitigate challenges in achieving regioselective functionalization of this compound?
Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of pyrazolyl nitrogen) to direct coupling to the desired position.
- Catalyst Optimization : Palladium complexes with bulky ligands (e.g., XPhos) improve selectivity in Suzuki-Miyaura reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, as shown in for similar pyridine derivatives .
Q. How can the stability of this compound under physiological conditions be assessed for drug discovery applications?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. notes that pyrazolyl-containing compounds may hydrolyze under strongly acidic/basic conditions .
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to measure half-life (t₁/₂). Compounds with trifluoromethyl groups (as in ) often exhibit enhanced metabolic stability due to reduced oxidative metabolism .
Q. What computational tools are effective in predicting the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. highlights ligand efficiency metrics (e.g., LE > 0.3) for imidazopyridine analogs .
- QSAR Models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data from analogs in and .
Methodological Considerations
Q. How should researchers handle contradictions in reported synthetic yields for this compound analogs?
Answer:
- Reproduce Conditions : Ensure exact replication of solvent purity, catalyst loading, and inert atmosphere (e.g., N₂ vs. Ar in ) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or dimerization).
- Statistical DoE : Apply Design of Experiments to optimize variables (temperature, stoichiometry) systematically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
